molecular formula C12H10N4 B1655051 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 31052-96-7

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine

Cat. No.: B1655051
CAS No.: 31052-96-7
M. Wt: 210.23 g/mol
InChI Key: JWQSFUYXSHBRCV-UHFFFAOYSA-N
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Description

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting target for synthetic and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been developed for the synthesis of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, a mechanochemical method using azinium-N-imines and nitriles in the presence of copper acetate has been reported .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The microwave-mediated method mentioned earlier is particularly suitable for industrial applications due to its short reaction time and high yields . The use of environmentally friendly oxidizers and catalysts also makes these methods attractive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the triazolopyridine ring, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.

Mechanism of Action

The mechanism of action of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for the RORγt receptor and as an inhibitor for enzymes like JAK1, JAK2, and PHD-1 . These interactions can modulate various biological processes, leading to its therapeutic effects in different diseases.

Comparison with Similar Compounds

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine can be compared with other similar compounds, such as:

The unique structure of this compound, particularly the presence of the phenyl group, contributes to its distinct biological activities and makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-10-7-4-8-16-12(10)14-11(15-16)9-5-2-1-3-6-9/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQSFUYXSHBRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=C(C3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346263
Record name 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31052-96-7
Record name [1,2,4]Triazolo[1,5-a]pyridin-8-amine, 2-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31052-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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